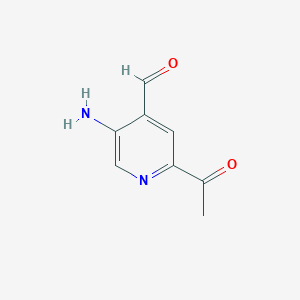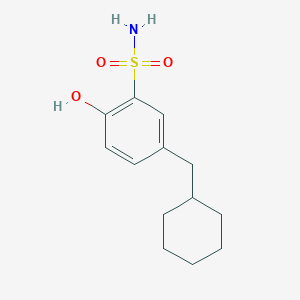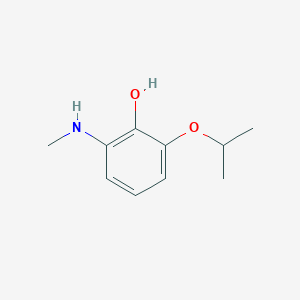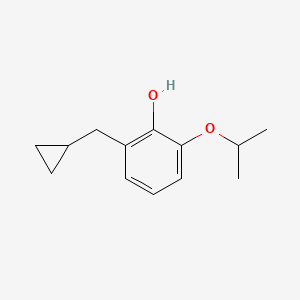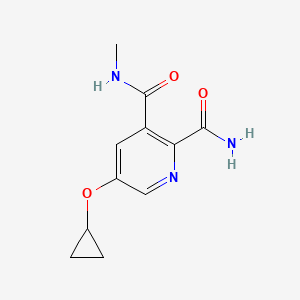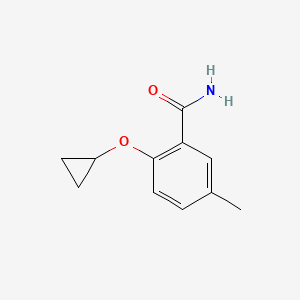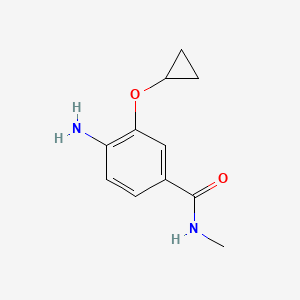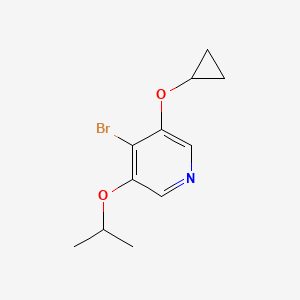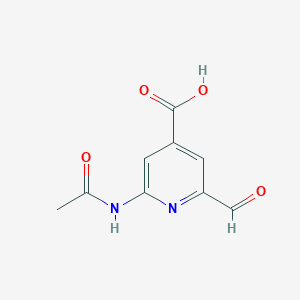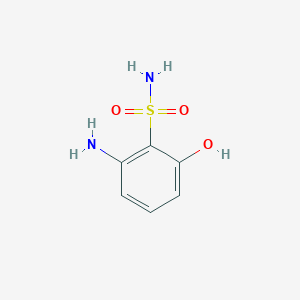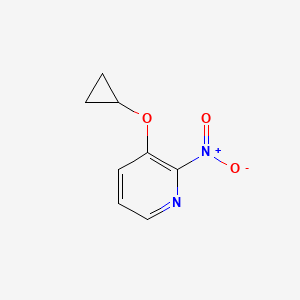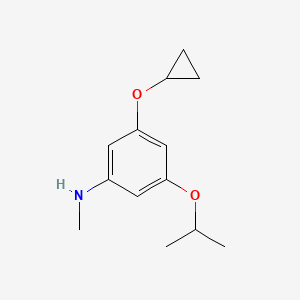
3-Hydroxy-2-isopropyl-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-isopropyl-N,N-dimethylbenzamide is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound is known for its unique structure, which includes a hydroxyl group, an isopropyl group, and a dimethylbenzamide moiety. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 3-Hydroxy-2-isopropyl-N,N-dimethylbenzamide typically involves the reaction of 3-hydroxybenzoic acid with isopropylamine and dimethylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Hydroxy-2-isopropyl-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Hydroxy-2-isopropyl-N,N-dimethylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and other biochemical processes.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-isopropyl-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and amide moiety play crucial roles in these interactions, facilitating binding to the target site and modulating its activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
3-Hydroxy-2-isopropyl-N,N-dimethylbenzamide can be compared with other similar compounds, such as:
3-Hydroxy-N,N-dimethylbenzamide: Lacks the isopropyl group, resulting in different chemical properties and reactivity.
2-Isopropyl-N,N-dimethylbenzamide: Lacks the hydroxyl group, affecting its ability to participate in certain reactions.
3-Hydroxy-2-methyl-N,N-dimethylbenzamide: Has a methyl group instead of an isopropyl group, leading to variations in steric and electronic effects.
These comparisons highlight the uniqueness of this compound in terms of its structure and chemical behavior.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-hydroxy-N,N-dimethyl-2-propan-2-ylbenzamide |
InChI |
InChI=1S/C12H17NO2/c1-8(2)11-9(12(15)13(3)4)6-5-7-10(11)14/h5-8,14H,1-4H3 |
InChI Key |
CXPPHMBBSGIEGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC=C1O)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


